N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and a quinoxaline-2-carboxamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazine and appropriate diketone precursors
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium ethoxide (NaOEt) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of various substituents at different positions on the core structure.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It has been studied for its potential biological activity, including its role as a dual inhibitor of c-Met and Pim-1, which are important targets in cancer therapy. Medicine: The compound has shown promising antiproliferative and cytotoxic effects on various cancer cell lines, making it a candidate for further development as an anticancer agent. Industry: Its unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of c-Met and Pim-1. These enzymes are involved in cell proliferation and survival pathways, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Used in the preparation of medicines for treating pulmonary inflammation and lung cancer[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
N-methyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide: Known for its anti-inflammatory properties[_{{{CITATION{{{_2{Application of 3-methyl- [1,2,4] triazolo 4,3-b - Google Patents.
Uniqueness: N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide stands out due to its dual inhibitory activity against c-Met and Pim-1, which is not commonly found in other triazolo[4,3-b]pyridazine derivatives. Its unique structure allows for selective targeting of these enzymes, making it a valuable candidate for anticancer therapy.
Biological Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Structural Overview
The compound combines a triazolo[4,3-b]pyridazine moiety with a quinoxaline structure linked through a methyl bridge. This unique combination suggests potential for diverse biological activities, particularly in targeting various molecular pathways involved in disease processes.
Pharmacological Properties
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties. For instance, derivatives containing triazole rings have shown moderate to high activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans .
- Anticancer Potential : The compound's structure allows it to interact with various kinases implicated in cancer progression. For example, related triazoloquinazolinones have been shown to inhibit Polo-like kinase 1 (PLK1), a critical regulator of cell division. This inhibition can lead to reduced tumor growth and proliferation .
- Anti-inflammatory Effects : Quinoxaline derivatives have been reported to exhibit anti-inflammatory activity by inhibiting lipoxygenase (LOX), an enzyme involved in the production of pro-inflammatory mediators . This suggests that this compound may also possess similar properties.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes involved in critical biochemical pathways. This binding prevents substrate access and inhibits enzymatic activity, leading to therapeutic effects .
- Receptor Interaction : Preliminary studies indicate that this compound may target receptor tyrosine kinases such as c-Met. This receptor is involved in various signaling pathways that regulate cell growth and survival .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Active against S. aureus, E. coli, and C. albicans | |
Anticancer | Inhibits PLK1 leading to reduced tumor growth | |
Anti-inflammatory | Inhibits LOX enzyme activity |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of quinoxaline derivatives similar to this compound. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.5 to 10 µM. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial efficacy of quinoxaline derivatives against resistant bacterial strains. The study found that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against multidrug-resistant E. coli. This highlights the potential application of these compounds in treating infections caused by resistant pathogens .
Properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-16-8-7-14-21-22-15(24(14)23-16)10-19-17(25)13-9-18-11-5-3-4-6-12(11)20-13/h3-9H,2,10H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPOERSAFBIZGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.